molecular formula C14H13ClN2 B14638776 (5-Chloro-1-phenylpentylidene)propanedinitrile CAS No. 54374-01-5

(5-Chloro-1-phenylpentylidene)propanedinitrile

Katalognummer: B14638776
CAS-Nummer: 54374-01-5
Molekulargewicht: 244.72 g/mol
InChI-Schlüssel: DWNZTWRKVFWGRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Chloro-1-phenylpentylidene)propanedinitrile is an organic compound with the molecular formula C12H7ClN2 It is a derivative of propanedinitrile, featuring a phenyl group and a chlorine atom attached to the pentylidene chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1-phenylpentylidene)propanedinitrile typically involves the reaction of 5-chloro-1-phenylpentanone with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the carbonyl group of the ketone reacts with the active methylene group of malononitrile, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the condensation process.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Chloro-1-phenylpentylidene)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(5-Chloro-1-phenylpentylidene)propanedinitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (5-Chloro-1-phenylpentylidene)propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5-Chloro-1-phenylpentanone): A precursor in the synthesis of (5-Chloro-1-phenylpentylidene)propanedinitrile.

    Malononitrile: Another precursor used in the synthesis.

    Benzylidenemalononitrile: A structurally related compound with similar chemical properties.

Uniqueness

This compound is unique due to the presence of both a phenyl group and a chlorine atom in its structure, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

54374-01-5

Molekularformel

C14H13ClN2

Molekulargewicht

244.72 g/mol

IUPAC-Name

2-(5-chloro-1-phenylpentylidene)propanedinitrile

InChI

InChI=1S/C14H13ClN2/c15-9-5-4-8-14(13(10-16)11-17)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-9H2

InChI-Schlüssel

DWNZTWRKVFWGRL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=C(C#N)C#N)CCCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.